molecular formula C7H11Cl2NO2 B14356977 (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride CAS No. 90664-61-2

(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride

Cat. No.: B14356977
CAS No.: 90664-61-2
M. Wt: 212.07 g/mol
InChI Key: REVQCBGXLYITRQ-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride is an organic compound characterized by its unique structure, which includes a 2,2-dimethylpropyl group attached to a 2-imidodicarbonic dichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride typically involves the reaction of 2,2-dimethylpropylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:

[ \text{2,2-Dimethylpropylamine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene. The use of such reactors allows for better control over reaction conditions, improved safety, and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and amines.

    Reduction: Reduction reactions can convert the dichloride to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate hydrolysis.

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding urea derivative, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

(2,2-Dimethylpropyl)-2-imidodicarbonic dichloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic applications, where it acts as a key intermediate in forming more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropylamine: A precursor in the synthesis of (2,2-Dimethylpropyl)-2-imidodicarbonic dichloride.

    Phosgene: Used in the synthesis of various carbonyl-containing compounds.

    2,2-Dimethylpropane: A structurally similar compound with different reactivity.

Uniqueness

This compound is unique due to its specific combination of a 2,2-dimethylpropyl group and an imidodicarbonic dichloride moiety. This structure imparts distinct reactivity and makes it valuable in specialized synthetic applications.

Properties

CAS No.

90664-61-2

Molecular Formula

C7H11Cl2NO2

Molecular Weight

212.07 g/mol

IUPAC Name

N-carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride

InChI

InChI=1S/C7H11Cl2NO2/c1-7(2,3)4-10(5(8)11)6(9)12/h4H2,1-3H3

InChI Key

REVQCBGXLYITRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN(C(=O)Cl)C(=O)Cl

Origin of Product

United States

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